4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide
Description
4-Amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative characterized by a 2-chloro and 4-amino substitution on the benzamide core, coupled with a pyridin-2-ylmethylamine side chain. This structural configuration confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry.
Properties
IUPAC Name |
4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O/c14-12-7-9(15)4-5-11(12)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8,15H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRHXQUNVSCUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2-chlorobenzoyl chloride and 2-pyridinemethanol.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves optimizing reaction parameters such as temperature, solvent, and reaction time to achieve maximum yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of nitrobenzamides.
Reduction: Formation of aminobenzamides.
Coupling Reactions: Formation of biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Histone Deacetylase Inhibition
One of the primary applications of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide is as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes, particularly those involved in tumor suppression and differentiation.
- Mechanism of Action : By inhibiting HDACs, this compound can promote hyperacetylation of histones, enhancing gene expression associated with apoptosis in cancer cells. This mechanism has been explored for potential treatments for various cancers, including leukemia and solid tumors .
- Case Studies : Clinical studies have indicated that compounds structurally related to this compound show promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents. For instance, studies involving similar benzamide derivatives have demonstrated significant anticancer activity with reduced side effects compared to traditional chemotherapy .
Agricultural Applications
Fungicidal Properties
Another significant application of this compound is its potential use as a fungicide. Research indicates that derivatives of this compound can effectively control phytopathogenic fungi, which pose substantial threats to crop yields.
- Mechanism : The fungicidal action is attributed to the compound's ability to disrupt fungal cell wall synthesis or inhibit key metabolic pathways within the fungi. This makes it a valuable tool in agricultural pest management strategies .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Application | Efficacy |
|---|---|---|---|
| This compound | Structure | HDAC Inhibitor, Fungicide | High |
| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide | - | HDAC Inhibitor | IC50: 95.48 nM against HDAC3 |
| N-[2-(4-pyridinyl)ethyl]benzamide derivatives | - | Fungicide | Effective against various phytopathogenic fungi |
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the amino and chloro groups enhances its reactivity and binding affinity, making it a potent modulator of biological pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzamide Derivatives
Key Observations :
- Substituent Effects: The 4-amino and 2-chloro groups in the target compound enhance hydrogen-bonding capacity compared to unsubstituted N-(pyridin-2-ylmethyl)benzamide .
- Pharmacological Tailoring : AS-4370’s morpholine and fluorobenzyl groups contribute to its high gastrokinetic activity, suggesting that bulkier side chains may optimize receptor targeting .
Pharmacological Activity
Table 2: Pharmacological Profiles of Selected Benzamides
Key Findings :
- Receptor Specificity : AS-4370’s lack of D2 receptor antagonism contrasts with neuroleptic benzamides like tiapride, highlighting the role of substituents in avoiding off-target effects .
- Structural Determinants : Pyridin-2-ylmethyl derivatives may favor 5-HT4 receptor interactions, while pyridin-4-ylmethyl analogues (e.g., 2-chloro-5-nitro-N-(pyridin-4-ylmethyl)benzamide) exhibit stronger D2 affinity .
Physicochemical Properties
Table 3: Physicochemical Comparison
Analysis :
- The pyridine ring in the target compound increases logP compared to oxolan derivatives, suggesting better membrane permeability but lower aqueous solubility.
- AS-4370’s high molecular weight and lipophilicity necessitate salt formation (e.g., citrate) for therapeutic use .
Biological Activity
4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an amino group, a chloro substituent, and a pyridine moiety, which contribute to its biological properties. Its structural formula can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial cell wall synthesis, particularly in Mycobacterium tuberculosis, leading to bacterial cell death.
- Receptor Modulation : It modulates the activity of various receptors, enhancing or inhibiting signaling pathways involved in inflammation and cancer progression.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. It has been tested against various strains of bacteria, demonstrating effective inhibition.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 3.12 µg/mL |
| Escherichia coli | 12.5 µg/mL |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Anticancer Activity
The compound has shown promise in anticancer research, particularly as a potential inhibitor of tyrosine kinases involved in cancer cell proliferation. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines.
| Cell Line | IC50 Value (µM) |
|---|---|
| K562 (Leukemia) | 2.27 |
| HL-60 (Leukemia) | 1.42 |
| OKP-GS (Renal Carcinoma) | 4.56 |
These findings highlight its potential as a therapeutic agent against multiple cancer types .
Case Studies
- Ebola Virus Entry Inhibition : A study identified derivatives similar to this compound that effectively inhibited the entry of Ebola virus into cells, showcasing its broad-spectrum antiviral potential .
- Plasmodial Kinase Inhibition : The compound has been evaluated for its inhibitory effects on plasmodial kinases, crucial targets for antimalarial drug development. The results indicated promising inhibitory activity against PfGSK3 and PfPK6 kinases .
Q & A
Q. How can researchers optimize the synthesis of 4-amino-2-chloro-N-(pyridin-2-ylmethyl)benzamide to improve yield and purity?
Key synthetic steps include:
- Chlorination and functionalization of the pyridine ring (electrophilic substitution) .
- Coupling reactions between intermediates (e.g., benzyl halides and pyridine derivatives) under basic conditions .
- Amidation using 4-chlorobenzoyl chloride or similar reagents .
To optimize yields, researchers should: - Use continuous flow reactors for precise temperature and reagent control .
- Employ HPLC monitoring to track intermediate purity .
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substitution patterns (e.g., pyridine proton shifts at δ 8.5–9.0 ppm) .
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- Thermogravimetric analysis (TGA) : Assesses thermal stability .
Q. What are the primary biological targets hypothesized for this compound?
- Similar benzamide derivatives target bacterial enzymes like AcpS-PPTase, which regulate lipid biosynthesis .
- Computational docking studies suggest potential interactions with kinase domains due to the pyridine moiety .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s mode of action against bacterial targets?
- Enzyme inhibition assays : Measure IC₅₀ values against PPTase isoforms using fluorogenic substrates .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry .
- Molecular dynamics simulations : Model interactions between the chlorobenzamide group and enzyme active sites .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Comparative dose-response assays : Standardize cell lines (e.g., E. coli vs. S. aureus) and growth conditions .
- Structural analogs analysis : Test derivatives to isolate pharmacophore contributions (e.g., trifluoromethyl vs. chloro groups) .
- Meta-analysis : Pool datasets using statistical tools to identify confounding variables (e.g., solvent effects) .
Q. What experimental design strategies minimize variability in synthetic reproducibility?
Q. How can computational tools predict the compound’s reactivity in novel reaction environments?
- Quantum chemical calculations (e.g., DFT): Predict regioselectivity in substitution reactions (e.g., chlorination vs. amidation) .
- Machine learning models : Train on existing reaction datasets to forecast byproduct formation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 83% vs. 65%)?
Q. What strategies validate the compound’s stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 4–9) and monitor degradation via UV-Vis .
- Plasma protein binding assays : Use equilibrium dialysis to assess bioavailability .
Methodological Innovations
Q. How can high-throughput screening (HTS) accelerate derivative library synthesis?
- Automated parallel synthesis : Utilize robotic platforms for simultaneous amidation and coupling reactions .
- Microscale reaction optimization : Reduce reagent volumes 100-fold using microfluidic chips .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
